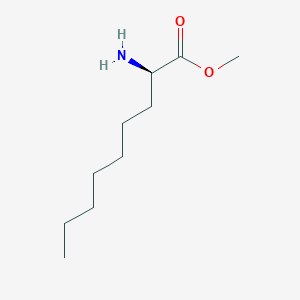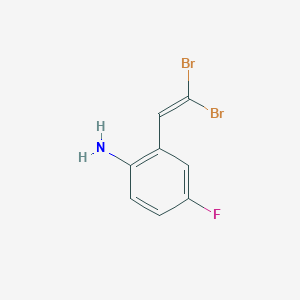![molecular formula C27H24N4O2S B14136193 N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-(thiophen-2-yl)ethyl]benzamide CAS No. 893694-22-9](/img/structure/B14136193.png)
N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-(thiophen-2-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-[1-[[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]amino]-2-oxo-2-(2-thienyl)ethyl]- is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[1-[[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]amino]-2-oxo-2-(2-thienyl)ethyl]- typically involves multiple steps, starting with the preparation of the diazenyl intermediate. This intermediate is then reacted with the appropriate amine and thienyl compounds under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-[1-[[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]amino]-2-oxo-2-(2-thienyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Benzamide, N-[1-[[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]amino]-2-oxo-2-(2-thienyl)ethyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzamide, N-[1-[[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]amino]-2-oxo-2-(2-thienyl)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
N-Methylbenzamide: A potent PDE10A inhibitor with applications in neuroscience.
Benzamide, N-(4-methylphenyl)-: Used in various chemical reactions and industrial applications.
Benzamide, 2-bromo-: Known for its use in organic synthesis and as a reagent in chemical reactions.
Uniqueness
Benzamide, N-[1-[[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]amino]-2-oxo-2-(2-thienyl)ethyl]- stands out due to its complex structure, which includes both aromatic and heterocyclic elements. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
893694-22-9 |
|---|---|
Fórmula molecular |
C27H24N4O2S |
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
N-[1-[2-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxo-2-thiophen-2-ylethyl]benzamide |
InChI |
InChI=1S/C27H24N4O2S/c1-18-9-6-7-12-23(18)31-30-21-14-15-22(19(2)17-21)28-26(25(32)24-13-8-16-34-24)29-27(33)20-10-4-3-5-11-20/h3-17,26,28H,1-2H3,(H,29,33) |
Clave InChI |
CGZPQOVKQIDXOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(C(=O)C3=CC=CS3)NC(=O)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14136124.png)
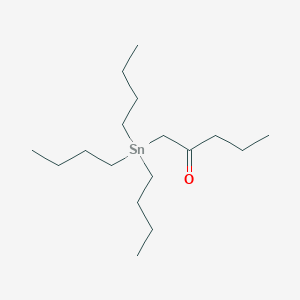
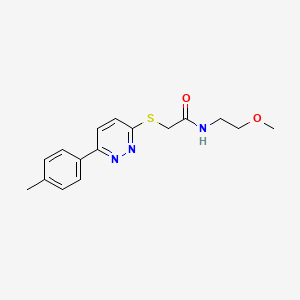
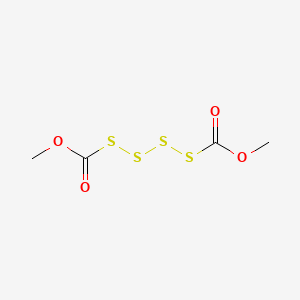
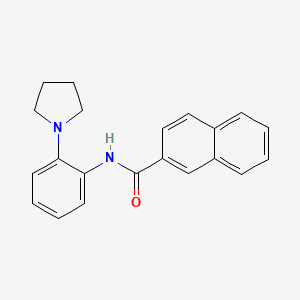
![N-Methyl-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-amine](/img/structure/B14136176.png)


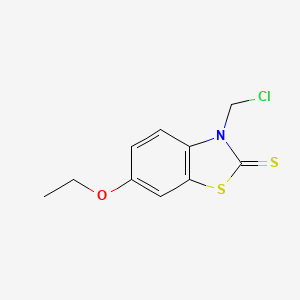
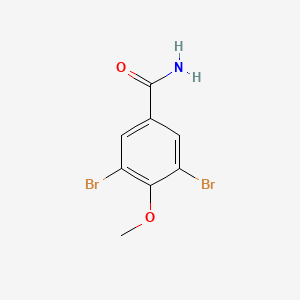
![3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B14136201.png)
